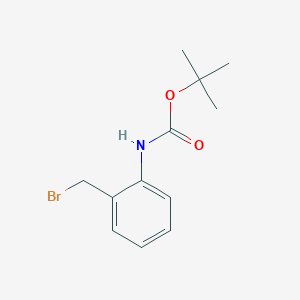
Bromure de 2-Boc-aminobenzyl
Vue d'ensemble
Description
Tert-Butyl (2-(bromomethyl)phenyl)carbamate is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2-(bromomethyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-(bromomethyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Substitution aromatique électrophile
Les espèces de brome libre aqueuses peuvent réagir avec les composés aromatiques activés par le biais d’une substitution aromatique électrophile pour générer des produits ayant des applications industrielles, des conséquences environnementales et des effets biologiques potentiellement néfastes . Ce processus implique la réaction de l’atome de brome dans le composé avec d’autres substances, conduisant à une variété d’applications potentielles.
Études de vitesse et de sélectivité de la bromation
Le composé peut être utilisé dans des études examinant les effets de la structure sur la vitesse et la sélectivité de la bromation des alkylbenzènes et des alkoxybenzènes en solution aqueuse . Ces études peuvent fournir des informations précieuses sur les facteurs qui influencent la réactivité de ces composés.
Bromation benzylique photochimique
Le bromure de 2-Boc-aminobenzyl peut être utilisé dans des procédés de bromation benzylique photochimique . Cela implique l’utilisation de la lumière pour initier une réaction chimique, ce qui peut être particulièrement utile dans la synthèse de certains types de composés organiques.
Chimie en flux continu
La réactivité du composé a été revisitée en flux continu, révélant une compatibilité avec les substrats aromatiques riches en électrons . La chimie en flux continu implique l’utilisation d’un flux continu de réactifs pour réaliser des réactions chimiques, ce qui peut offrir des avantages en termes d’efficacité et de contrôle des conditions de réaction.
Protection des intermédiaires pharmaceutiquement pertinents
Le composé a été utilisé dans le développement d’un générateur de bromure de p-méthoxybenzyle pour la protection PMB, qui a été démontré avec succès sur un intermédiaire pharmaceutiquement pertinent . Cette application est particulièrement importante dans l’industrie pharmaceutique, où les groupes protecteurs sont souvent utilisés pour empêcher certains groupes fonctionnels de réagir lors de la synthèse de molécules complexes.
Développement de générateurs de brome
Le composé a été utilisé dans le développement de générateurs de brome, qui peuvent être utilisés pour produire du brome pour diverses applications . Ces générateurs peuvent offrir un moyen plus efficace et contrôlé de produire du brome, qui est utilisé dans un large éventail de processus industriels.
Mécanisme D'action
Target of Action
2-Boc-Aminobenzyl bromide, also known as Tert-butyl N-[2-(bromomethyl)phenyl]carbamate or tert-Butyl (2-(bromomethyl)phenyl)carbamate, is a chemical compound used in organic synthesis It’s known that brominated compounds like this one are often used in the formation of carbon-carbon bonds in organic synthesis .
Mode of Action
The mode of action of 2-Boc-Aminobenzyl bromide involves its reactivity as a brominated compound. The bromine atom in the compound is electrophilic and can be displaced by nucleophiles, allowing the formation of new bonds . This makes it a valuable reagent in various organic reactions, including cross-coupling reactions .
Biochemical Pathways
It’s known that brominated compounds like this one are often used in organic synthesis, particularly in the formation of carbon-carbon bonds . This suggests that it could potentially influence a wide range of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
As a brominated compound used in organic synthesis, its bioavailability would likely depend on the specific context of its use and the resulting compound’s properties .
Result of Action
The result of the action of 2-Boc-Aminobenzyl bromide depends on the specific reaction it’s used in. As a brominated compound, it can participate in various types of organic reactions, leading to the formation of new carbon-carbon bonds . The specific molecular and cellular effects would therefore depend on the resulting compound and its biological activity.
Action Environment
The action of 2-Boc-Aminobenzyl bromide can be influenced by various environmental factors. For instance, the efficiency of reactions involving this compound can be affected by factors such as temperature, solvent, and the presence of other reagents . Additionally, the compound should be handled and stored properly to maintain its stability and reactivity .
Propriétés
IUPAC Name |
tert-butyl N-[2-(bromomethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLOJNBCMQJDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440478 | |
| Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166329-43-7 | |
| Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)

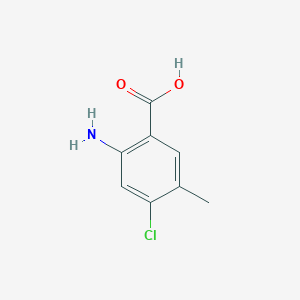
![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)
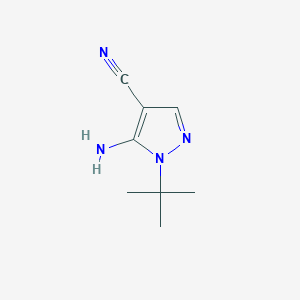
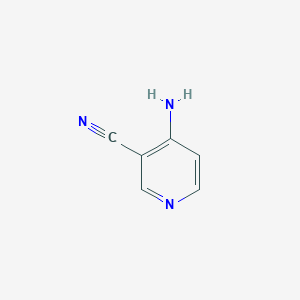
![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)
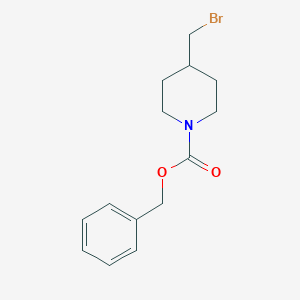
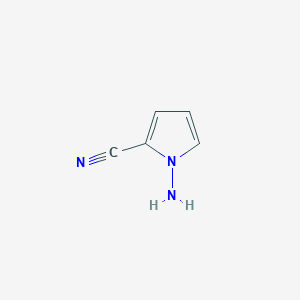
![2-Amino-[1,8]naphthyridine-3-carbonitrile](/img/structure/B112006.png)
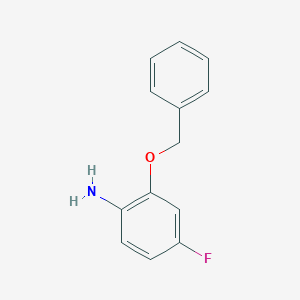
![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)
acetic acid](/img/structure/B112011.png)

